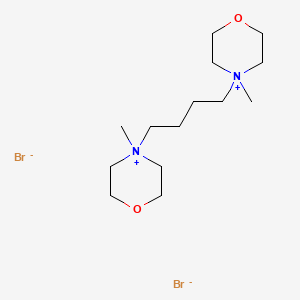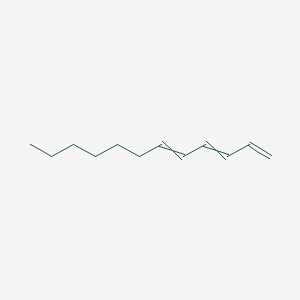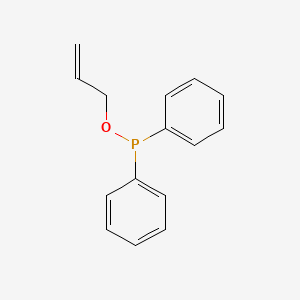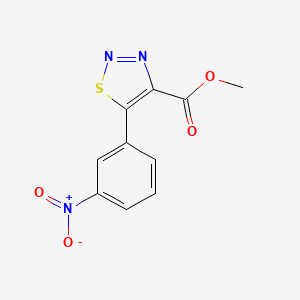
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the carboxylate ester makes this compound particularly interesting for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Used as a precursor for the synthesis of agrochemicals.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with nucleophilic sites in proteins and DNA . This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Various derivatives are studied for their biological activities.
Uniqueness
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate ester groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Propiedades
Número CAS |
4602-50-0 |
|---|---|
Fórmula molecular |
C10H7N3O4S |
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H7N3O4S/c1-17-10(14)8-9(18-12-11-8)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3 |
Clave InChI |
JCNAAUGURONQFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


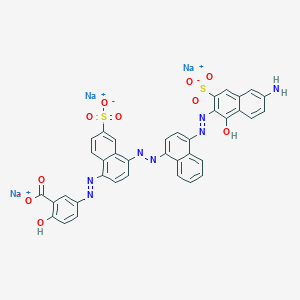
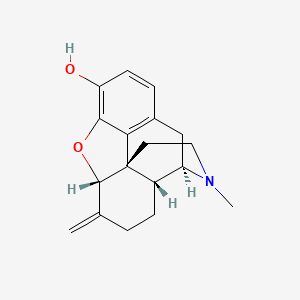
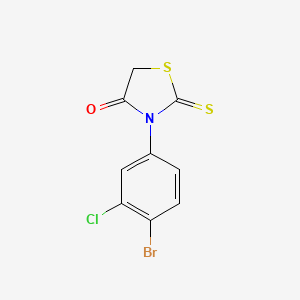
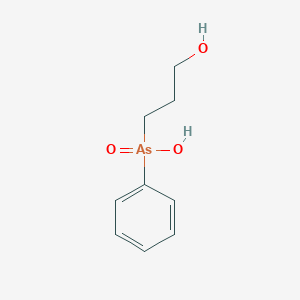
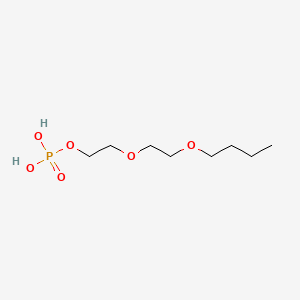
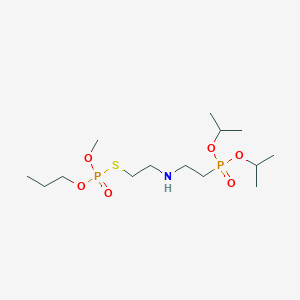
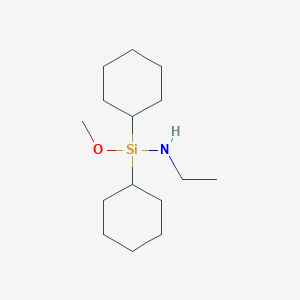
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
